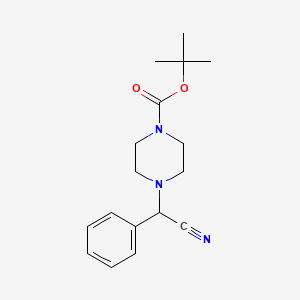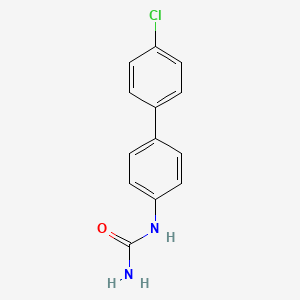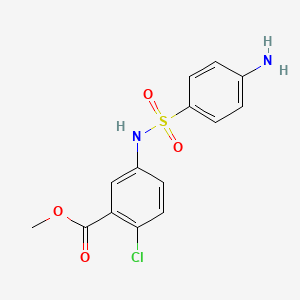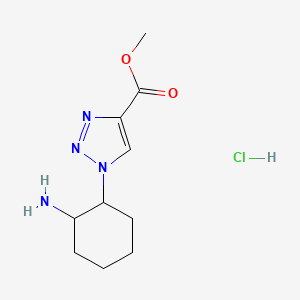
4-Chlorophenol-d4
Vue d'ensemble
Description
4-Chlorophenol-d4 is an organic compound with the molecular formula C6HD4ClO and a molecular weight of 132.58 . It is a monochlorophenol substituted at the para position by a chlorine atom . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Chlorophenol-d4 is represented by the formula C6HD4ClO . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Chemical Reactions Analysis
4-Chlorophenol-d4 undergoes various chemical reactions. For instance, it undergoes dechlorination to phenol rapidly on palladized graphite electrodes . In another study, it was found that 4-Chlorophenol adsorbs from water solutions by activated carbon functionalized with amine groups .Physical And Chemical Properties Analysis
4-Chlorophenol-d4 is a colorless or white solid that melts easily and exhibits significant solubility in water . Its pKa is 9.14 .Applications De Recherche Scientifique
Photocatalytic Decomposition in Water
4-Chlorophenols, including 4-Chlorophenol-d4, are highly toxic and non-biodegradable organic contaminants, posing a serious environmental threat. They are commonly found in water sources as pollutants. Research has been conducted on the effective decomposition of 4-chlorophenol in water using photocatalytic methods. For instance, a study developed a Fe3O4-Cr2O3 magnetic nanocomposite, synthesized through a wet chemical method under ultrasonic irradiation, to facilitate this decomposition process under UV light (Khoirakpam Kesho Singh et al., 2017).
Photoelectrochemical Sensor Development
4-Chlorophenol has harmful effects, such as carcinogenesis, teratogenesis, and mutagenesis, which necessitate the development of sensitive detection methods. A study focused on creating a photoelectrochemical sensor based on a heterojunction between a BiPO4 nanocrystal and a BiOCl nanosheet for detecting 4-chlorophenol. This sensor displayed improved performance due to effective separation of photoinduced electron-hole pairs (P. Yan et al., 2019).
Advanced Oxidation Processes
The development of advanced oxidation processes has offered alternative methods for the decomposition of non-degradable compounds like 4-chlorophenol. One such study synthesized a Ag/TiO2/Fe3O4 composite with enhanced photocatalytic activity and catalyst recoverability, which was used for the degradation of 4-chlorophenol under UV-A irradiation (S. Chang et al., 2015).
Degradation in Various TiO2 Systems
Research has been conducted to compare the efficiencies of different industrial TiO2 catalysts in the treatment of waters contaminated with 4-chlorophenol. These studies offer insights into how specific physical characteristics of catalysts, such as particle size and surface area, impact photocatalytic activity and degradation rates (C. Guillard et al., 1999).
Hydrogen Peroxide Formation and Degradation
Another approach for 4-chlorophenol degradation involves hydrogen peroxide formation. A study explored this method using DC diaphragm glow discharge in a sodium sulfate solution, revealing optimal conditions for both hydrogen peroxide formation and 4-CP degradation, and providing insights into the mechanism of this process (Lei Wang, 2009).
Catalytic Wet Oxidation
Catalytic wet oxidation has been explored as a method for converting chlorinated organics like 4-chlorophenol into benign products. A study using MCM-41 based catalysts impregnated with different metals demonstrated varying efficiencies in oxidizing 4-CP under different conditions, providing a potential green chemistry solution for water contamination issues (Suranjana Chaliha et al., 2008).
Adsorption Mechanism Studies
Understanding the adsorption mechanisms of 4-chlorophenol is crucial for its removal from the environment. Research using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulation studied the adsorption mechanism of chlorophenols onto graphene oxide, providing insights into how different factors like solution pH and the presence of functional groups influence the adsorption process (Dongli Wei et al., 2019).
Safety And Hazards
4-Chlorophenol-d4 can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .
Propriétés
IUPAC Name |
4-chloro-2,3,5,6-tetradeuteriophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNZTHHGJRFXKQ-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenol-d4 | |
CAS RN |
285132-91-4 | |
| Record name | 285132-91-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



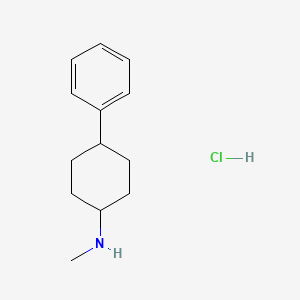
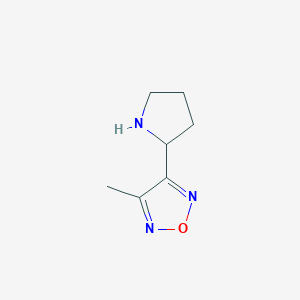
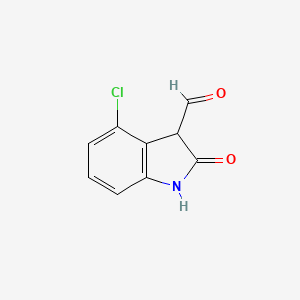
![2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B1419392.png)
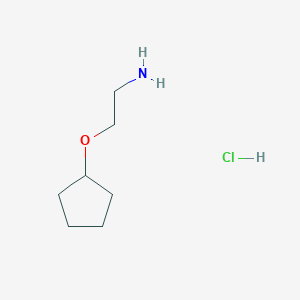
![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1419395.png)
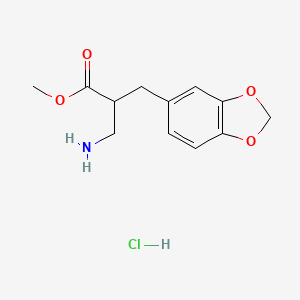
![trans (+/-) [4-(Trifluoromethyl)pyrrolidine]-1,3-dicarboxylic acid 1-tert-butyl ester](/img/structure/B1419401.png)

